Fmoc-cys(dpm)-oh

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

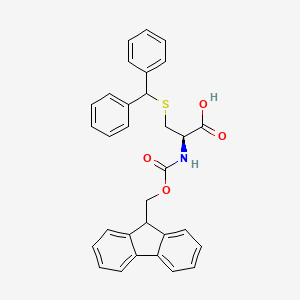

(2R)-3-benzhydrylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO4S/c33-30(34)28(20-37-29(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-19-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-29H,19-20H2,(H,32,35)(H,33,34)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPLDYIPIHKRET-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)SC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Fmoc-Cys(Dpm)-OH: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Fmoc-S-diphenylmethyl-L-cysteine, commonly abbreviated as Fmoc-Cys(Dpm)-OH, is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of cysteine residues into peptide sequences. The selection of an appropriate protecting group for the thiol side chain of cysteine is paramount to prevent unwanted side reactions, such as disulfide bond formation, and to minimize racemization during peptide chain elongation. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use, and a comparative analysis of its performance against other common cysteine derivatives.

Core Properties of this compound

This compound is a white to off-white powder with a molecular formula of C₃₁H₂₇NO₄S and a molecular weight of 509.62 g/mol .[1][2][3] Its chemical structure features the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and a diphenylmethyl (Dpm) group protecting the thiol side chain.

Physicochemical and Quality Control Data

| Property | Value | References |

| Molecular Formula | C₃₁H₂₇NO₄S | [1][2][3] |

| Molecular Weight | 509.62 g/mol | [1][2][3] |

| Appearance | White to off-white powder | [3] |

| Purity (HPLC) | ≥ 98.0% (a/a) | [3] |

| Enantiomeric Purity | ≥ 99.5% (a/a) | [3] |

| Solubility | Clearly soluble (1 mmole in 2 ml DMF) | [3] |

| Storage Temperature | 15-25°C |

Key Advantages in Peptide Synthesis

The diphenylmethyl (Dpm) protecting group offers a distinct advantage due to its stability profile. It is stable to mildly acidic conditions (1-3% trifluoroacetic acid, TFA), which allows for the selective removal of more acid-labile protecting groups, such as the 4-methoxytrityl (Mmt) group, without affecting the Dpm group.[4][5] This feature is particularly valuable in the synthesis of peptides with multiple disulfide bonds where orthogonal protection strategies are required. The Dpm group is, however, readily cleaved under strong acidic conditions, typically with 95% TFA, during the final cleavage of the peptide from the resin.[4][6]

A significant advantage of this compound is its reduced tendency to racemize during coupling reactions compared to the widely used Fmoc-Cys(Trt)-OH.[3][5] This enhanced chiral stability is a critical factor in the synthesis of high-purity peptides.

Comparative Racemization Data

| Cysteine Derivative | Coupling Conditions | % D-Cys Formation | References |

| This compound | HCTU/6-Cl-HOBt/DIEA (25°C) | 1.2% | [5] |

| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt/DIEA (25°C) | 8.0% | [5] |

| This compound | DIPCDI/Oxyma Pure | 6.8% | [4][5] |

| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3% | [4][5] |

| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74% | [4][5] |

Experimental Protocols

The following protocols are standard methodologies for the use of this compound in Fmoc-based solid-phase peptide synthesis.

Standard Fmoc-SPPS Coupling Protocol

This protocol outlines the general steps for incorporating this compound into a growing peptide chain on a solid support.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.[7]

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.[7][8]

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

-

Amino Acid Coupling:

-

Pre-activate a 3- to 5-fold molar excess of this compound with a suitable coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) and a base (e.g., DIPEA or collidine) in DMF.[7]

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the completion of the reaction using a qualitative method such as the Kaiser test.[7]

-

-

Washing: Wash the resin extensively with DMF to remove excess reagents and by-products.

-

Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Cleavage and Deprotection Protocol

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the Dpm and other side-chain protecting groups.

-

Resin Preparation: After the final coupling and deprotection steps, wash the resin thoroughly with dichloromethane (DCM) and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to prevent side reactions with the cleaved protecting groups.

-

Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether multiple times.

-

Drying: Dry the crude peptide under vacuum.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow for Fmoc-SPPS using this compound

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis incorporating this compound.

Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis.

Orthogonal Deprotection Strategy

The stability of the Dpm group to mild acid allows for selective deprotection of other acid-labile groups, such as Mmt, enabling the synthesis of peptides with multiple, defined disulfide bridges.

Caption: Orthogonal deprotection strategy for disulfide bond formation.

Conclusion

This compound is a valuable reagent for the synthesis of cysteine-containing peptides. Its key advantages include a favorable stability profile that allows for orthogonal protection strategies and a reduced propensity for racemization during coupling compared to Fmoc-Cys(Trt)-OH. These properties make it a preferred choice for the synthesis of complex peptides where high purity and stereochemical integrity are critical. The detailed protocols and workflows provided in this guide offer a practical framework for the successful application of this compound in research and drug development.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. This compound Novabiochem® | 247595-29-5 [sigmaaldrich.com]

- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

The Diphenylmethyl (dpm) Protecting Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The diphenylmethyl (dpm) or benzhydryl (Bh) group is a sterically hindered protecting group pivotal in the multi-step synthesis of complex molecules, particularly in pharmaceutical development and peptide chemistry. Its strategic application allows for the selective masking of alcohols, carboxylic acids, amines, and thiols, preventing unwanted side reactions during synthetic transformations. This guide provides a comprehensive overview of the dpm protecting group, including its introduction, cleavage, and stability, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Properties and Applications

The dpm group's bulky nature confers significant stability across a range of reaction conditions. It is notably stable under basic conditions, such as those used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group (e.g., piperidine in DMF), and can also withstand certain acidic conditions used for tert-butyloxycarbonyl (Boc) deprotection, depending on the specific reagents and reaction parameters. This orthogonality is a key advantage in complex synthetic strategies, allowing for the selective deprotection of other functional groups while the dpm-protected moiety remains intact.[1]

The dpm group is frequently employed in the synthesis of nucleosides, peptides, and other delicate organic compounds where mild protection and deprotection conditions are paramount.[2] Its lipophilicity can also be advantageous in certain applications, aiding in the solubilization of intermediates in organic solvents.

Data Presentation: A Quantitative Overview

The following tables summarize the reaction conditions for the introduction and removal of the diphenylmethyl protecting group for various functional groups, providing a comparative overview of different methodologies.

Protection of Functional Groups with Diphenylmethyl (dpm)

| Functional Group | Reagent(s) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Alcohol (Primary) | Diphenylmethanol | PdCl₂ (0.2 eq) | Dichloroethane (DCE) | 85 | 16 | 70-90[3] |

| Alcohol (Secondary) | Diphenylmethanol | PdCl₂ (0.2 eq) | Dichloroethane (DCE) | 85 | 16 | 70-90[3] |

| Carboxylic Acid | Diphenyldiazomethane | - | - | - | - | High |

| Amine (Primary) | Benzyl bromide (3 eq) | - | Methanol or Acetonitrile | Reflux | 3-6 | - |

Deprotection of Diphenylmethyl (dpm) Protected Functional Groups

| Protected Group | Method | Reagent(s) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| dpm-Ether | Catalytic Transfer Hydrogenation | Formic acid or Ammonium formate | 10% Pd/C | Methanol | Room Temp. | - | - |

| dpm-Ether | Acid-Catalyzed Cleavage | Trifluoroacetic acid (TFA) | - | Dichloromethane (DCM) | Room Temp. | 1-3 | >95 |

| dpm-Ether | Palladium-Catalyzed | - | PdCl₂ (0.2 eq) | Ethanol | 85 | 16 | 85[3] |

| dpm-Ester | Hydrogenolysis | H₂ | 10% Pd/C | - | - | - | High |

| dpm-Amine | Oxidative Deprotection | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | - | Benzene | 60 | 1 | Good to Excellent[4] |

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key workflows and mechanisms associated with the diphenylmethyl protecting group.

References

- 1. benchchem.com [benchchem.com]

- 2. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct Syntheses of Diphenylmethanol Derivatives from Substituted Benzenes and CHCl3 through Friedel‐Crafts Alkylation and Post‐Synthetic Hydrolysis or Alcoholysis Catalyzed by Alumina - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Strategic Role of Fmoc-Cys(Dpm)-OH in Solid-Phase Peptide Synthesis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of solid-phase peptide synthesis (SPPS), the incorporation of cysteine residues presents unique challenges due to the reactivity of the thiol side chain. The choice of a suitable protecting group for cysteine is paramount to prevent unwanted side reactions, ensure high purity, and, in the case of complex peptides, enable the regioselective formation of multiple disulfide bonds. This technical guide provides a comprehensive overview of the role and application of N-α-Fmoc-S-diphenylmethyl-L-cysteine (Fmoc-Cys(Dpm)-OH), a key building block for advanced peptide synthesis.

Introduction to Cysteine Protection in Fmoc-SPPS

The synthesis of peptides containing cysteine requires the reversible protection of its highly nucleophilic sulfhydryl group. An ideal protecting group should be stable throughout the iterative steps of peptide chain elongation, including the basic conditions used for Fmoc-group removal, yet be selectively cleavable under conditions that do not degrade the peptide. Furthermore, for the synthesis of peptides with multiple disulfide bridges, a set of orthogonal protecting groups that can be removed sequentially is essential.

While Fmoc-Cys(Trt)-OH (Trityl) has been a cost-effective and widely used derivative, its application is associated with a significant risk of racemization during coupling and potential side reactions.[1] This has led to the development of alternative protecting groups, among which the diphenylmethyl (Dpm) group has emerged as a valuable tool.

This compound: Properties and Advantages

This compound offers several distinct advantages in Fmoc-SPPS, positioning it as a superior alternative to Fmoc-Cys(Trt)-OH in many applications.

-

Reduced Racemization: The Dpm group provides greater steric hindrance around the chiral center of the cysteine residue, which significantly suppresses racemization during the base-mediated activation and coupling steps.[2] This is a critical factor for the synthesis of stereochemically pure peptides.

-

Acid Lability Profile for Orthogonal Strategies: The S-Dpm protection is stable to the mild acidic conditions (1-3% trifluoroacetic acid, TFA) used to remove other acid-labile protecting groups like 4-methoxytrityl (Mmt).[1][2] However, it is readily cleaved with high concentrations of TFA (typically 95%) during the final cleavage from the resin.[1][2] This differential stability is the cornerstone of its utility in orthogonal protection schemes for the regioselective formation of multiple disulfide bonds.

Quantitative Data: A Comparative Analysis of Cysteine Protecting Groups

The choice of a cysteine protecting group has a direct impact on the stereochemical integrity of the final peptide. The following table summarizes the reported racemization levels for various commonly used Fmoc-protected cysteine derivatives.

| Protecting Group | Derivative | Racemization (%) | Key Advantages | Key Disadvantages |

| Diphenylmethyl (Dpm) | This compound | 1.2 - 6.8 [1] | Reduced racemization compared to Trt; stable to 1-3% TFA, enabling orthogonal strategies. [1] | Higher cost than Trt. |

| Trityl (Trt) | Fmoc-Cys(Trt)-OH | 3.3 - 8.0[1] | Cost-effective; labile to standard TFA cleavage. | Prone to racemization; risk of side reactions.[1] |

| Tetrahydropyranyl (Thp) | Fmoc-Cys(Thp)-OH | 0.74[2] | Significantly lower racemization and β-piperidinylalanine formation.[2] | More recent and potentially higher cost. |

Experimental Protocols

Coupling of this compound

To minimize the risk of racemization, it is crucial to avoid base-mediated pre-activation methods (e.g., HBTU/DIPEA). The recommended coupling protocol utilizes reagents that maintain acidic or neutral conditions.

Protocol 1: DIPCDI/HOBt Mediated Coupling

-

Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then for an additional 10 minutes. Wash the resin thoroughly with DMF (5-7 times).

-

Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.

-

Activation and Coupling: Add N,N'-diisopropylcarbodiimide (DIPCDI) (3 equivalents) to the amino acid solution and immediately add the mixture to the deprotected resin.

-

Reaction: Agitate the reaction vessel for 2-4 hours at room temperature.

-

Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times), dichloromethane (DCM) (3 times), and DMF (3 times).

Orthogonal Deprotection of Mmt in the Presence of Dpm

This protocol is central to the synthesis of peptides with two disulfide bonds, where one pair of cysteines is protected with Mmt and the other with Dpm.

Protocol 2: On-Resin Mmt Group Removal

-

Resin Preparation: After incorporation of all amino acids, ensure the N-terminal Fmoc group is removed. Swell the dry peptide-resin in DCM in a sealed, sintered glass funnel.

-

Deprotection Cocktail: Prepare a solution of 1-2% TFA and 5% triisopropylsilane (TIS) in DCM (v/v/v).

-

Batch-wise Deprotection:

-

Washing: Wash the resin thoroughly with DCM (5 times) and DMF (5 times). The resin is now ready for the formation of the first disulfide bond.

Final Cleavage and Deprotection of the Dpm Group

The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of the Dpm and other acid-labile side-chain protecting groups.

Protocol 3: TFA-Mediated Cleavage and Deprotection

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). For peptides containing multiple Arg(Pbf) or Trp(Boc) residues, a more complex scavenger mixture like Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) may be necessary.[4][5]

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Isolation and Washing: Pellet the peptide by centrifugation. Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual TFA.

-

Drying: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Visualization of Orthogonal Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of a peptide with two regioselectively formed disulfide bonds using an orthogonal protection strategy with Fmoc-Cys(Mmt)-OH and this compound.

Caption: Workflow for two-disulfide peptide synthesis.

Conclusion

This compound is a powerful tool in the arsenal of the peptide chemist. Its reduced tendency for racemization compared to the traditional Trt-protected cysteine, combined with its unique acid-lability profile, makes it an excellent choice for the synthesis of complex, stereochemically defined peptides. The ability to employ this compound in orthogonal protection schemes, particularly in tandem with Fmoc-Cys(Mmt)-OH, provides a reliable and efficient pathway for the regioselective formation of multiple disulfide bonds, a critical structural feature for a wide range of biologically active peptides and therapeutic candidates. By understanding its properties and employing the optimized protocols outlined in this guide, researchers, scientists, and drug development professionals can leverage this compound to successfully tackle challenging peptide synthesis projects.

References

An In-depth Technical Guide to Cysteine Protecting Groups in Fmoc Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic selection and use of protecting groups for the thiol functionality of cysteine residues are paramount in modern solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry. The high nucleophilicity and susceptibility to oxidation of the cysteine thiol necessitate robust protection to prevent undesirable side reactions, such as disulfide bond scrambling and alkylation, ensuring the synthesis of high-purity peptides. This guide provides a comprehensive overview of the most commonly employed cysteine protecting groups in Fmoc SPPS, their properties, deprotection strategies, and detailed experimental protocols.

Core Concepts in Cysteine Protection

The ideal cysteine protecting group in Fmoc SPPS should exhibit stability to the basic conditions required for Nα-Fmoc group removal (typically 20% piperidine in DMF) and to the repetitive coupling and washing cycles.[1] Furthermore, its removal should be achievable under conditions that do not degrade the peptide chain, offering orthogonality with other protecting groups used for different amino acid side chains.[2] This orthogonality is crucial for complex peptide synthesis, especially for those containing multiple disulfide bonds, where sequential and regioselective disulfide bridge formation is required.

Commonly Used Cysteine Protecting Groups

A variety of protecting groups have been developed for cysteine, each with distinct characteristics regarding stability and deprotection. The choice of a specific protecting group is dictated by the overall synthetic strategy, including the desired final state of the cysteine residue (free thiol or disulfide bond) and the presence of other sensitive residues in the peptide sequence.[3]

Table 1: Summary of Common Cysteine Protecting Groups in Fmoc Chemistry

| Protecting Group | Abbreviation | Structure | Stability | Deprotection Conditions | Key Features |

| Trityl | Trt | -S-C(C6H5)3 | Stable to piperidine. Labile to moderate acid. | TFA-based cleavage cocktails (e.g., TFA/TIS/H2O).[3][4] | Cost-effective for routine synthesis of peptides with free thiols.[3] Prone to re-attachment, requiring scavengers like TIS.[3] |

| 4-Methoxytrityl | Mmt | -S-C(C6H5)2(C6H4-p-OCH3) | Stable to piperidine. Highly acid-labile. | 1% TFA in DCM.[5][6] | Allows for on-resin deprotection for subsequent modification or disulfide bond formation.[6][7] |

| Acetamidomethyl | Acm | -S-CH2-NH-CO-CH3 | Stable to TFA and piperidine. | Iodine (for disulfide formation) or mercury(II) acetate/silver tetrafluoroborate (for free thiol).[3][8] | Orthogonal to both Fmoc and Boc strategies, enabling purification of the protected peptide before disulfide formation.[3] |

| tert-Butyl | tBu | -S-C(CH3)3 | Stable to TFA, piperidine, and iodine oxidation.[5] | Mercury(II) acetate or trifluoromethanesulfonic acid (TFMSA).[3][8] | Highly stable, useful when other protecting groups are insufficient. Removal often requires toxic heavy metals.[3] |

| tert-Butylthio | StBu | -S-S-C(CH3)3 | Stable to TFA and piperidine. | Reduction with thiols (e.g., DTT, β-mercaptoethanol) or phosphines.[3][9] | Allows for on-resin deprotection to a free thiol for further modifications.[3] |

| Diphenylmethyl | Dpm | -S-CH(C6H5)2 | Stable to 1-3% TFA. Removed with 95% TFA.[3] | TFA-based cleavage cocktails. | Offers an alternative to Trt with slightly different acid lability.[3] |

| Tetrahydropyranyl | Thp | -S-C5H9O | Stable to 1% TFA in DCM. Removed with 95% TFA.[3] | TFA-based cleavage cocktails. | Can lead to lower racemization during coupling compared to Trt and Dpm.[3] |

Table 2: Quantitative Data on Racemization During Coupling

| Fmoc-Cys Derivative | Coupling Conditions | Racemization (%) |

| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74 |

| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3 |

| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8 |

| Data sourced from reference[3]. |

Experimental Workflows and Protocols

Logical Flow for Selecting a Cysteine Protecting Group

The selection of an appropriate cysteine protecting group is a critical decision in the planning phase of peptide synthesis. The following diagram illustrates a logical workflow for this selection process.

Caption: Decision tree for selecting a cysteine protecting group.

Standard Fmoc-SPPS Workflow with Cysteine

The following diagram outlines the general workflow for solid-phase peptide synthesis incorporating a protected cysteine residue.

Caption: General workflow for Fmoc-SPPS with cysteine.

Detailed Experimental Protocols

Protocol 1: On-Resin Deprotection of Mmt Group

This protocol is for the selective removal of the 4-methoxytrityl (Mmt) group from a cysteine residue while the peptide is still attached to the resin.[5][7]

-

Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

-

Deprotection Cocktail: Prepare a solution of 1% trifluoroacetic acid (TFA) in DCM. A common scavenger such as 2-5% triisopropylsilane (TIS) can be included.

-

Deprotection Reaction: Treat the resin with the deprotection cocktail. Perform multiple short treatments (e.g., 5-10 treatments of 2 minutes each) and collect the supernatant. The yellow color of the Mmt cation indicates the progress of the deprotection.

-

Washing: Wash the resin thoroughly with DCM, followed by DMF.

-

Confirmation: A qualitative test, such as the Ellman's test, can be performed on a small sample of the resin to confirm the presence of a free thiol.[3]

-

Subsequent Steps: The resin with the deprotected cysteine is now ready for on-resin modification, such as disulfide bond formation or alkylation.

Protocol 2: Deprotection of Acm Group and Disulfide Bond Formation with Iodine

This protocol describes the removal of the acetamidomethyl (Acm) group and subsequent oxidative disulfide bond formation using iodine.[6]

-

Peptide Dissolution: Dissolve the purified Acm-protected peptide in a suitable solvent system. A mixture of aqueous acetic acid or methanol is often used to ensure solubility.[3] The reaction is typically performed at high dilution to favor intramolecular cyclization.

-

Iodine Solution: Prepare a solution of iodine in the same solvent system.

-

Oxidation: Add the iodine solution dropwise to the peptide solution with stirring until a faint yellow color persists.

-

Reaction Monitoring: Monitor the progress of the reaction by HPLC.

-

Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.

-

Purification: Purify the cyclized peptide by preparative HPLC.

Protocol 3: Deprotection of tBu Group with Mercury(II) Acetate

This protocol outlines the removal of the highly stable tert-butyl (tBu) group. Caution: Mercury compounds are highly toxic and should be handled with appropriate safety precautions. [3]

-

Peptide Dissolution: Dissolve the tBu-protected peptide in ice-cold 10% aqueous acetic acid.

-

Mercury(II) Acetate Addition: Add mercury(II) acetate (approximately 10 equivalents per tBu group) to the solution.

-

Reaction: Stir the mixture at room temperature for 1-3 hours under an inert atmosphere (e.g., nitrogen).

-

Thiol Scavenger: Add β-mercaptoethanol (approximately 20 equivalents per tBu group) to precipitate the mercury salts and leave for 5 hours.

-

Centrifugation: Remove the precipitate by centrifugation.

-

Desalting and Purification: Desalt the supernatant and purify the deprotected peptide by HPLC.

Protocol 4: Global Deprotection and Cleavage of Trt-Protected Peptides

This is a standard protocol for the final cleavage of a peptide from the resin and simultaneous removal of the Trt group from cysteine and other acid-labile side-chain protecting groups.[3][4]

-

Resin Preparation: Dry the peptide-resin thoroughly.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v). The TIS acts as a scavenger to prevent the re-attachment of the trityl cation to the deprotected thiol.[3] For peptides with multiple Cys(Trt) residues, adding 2.5% ethanedithiol (EDT) can help maintain the reduced state of the thiol.[3]

-

Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

-

Peptide Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Drying and Purification: Dry the crude peptide under vacuum and purify by HPLC.

This guide provides a foundational understanding of the principles and practices of cysteine protection in Fmoc chemistry. The selection of the appropriate protecting group and deprotection strategy is crucial for the successful synthesis of complex peptides and should be tailored to the specific requirements of each synthetic target.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. biotage.com [biotage.com]

- 8. peptide.com [peptide.com]

- 9. nbinno.com [nbinno.com]

A Technical Guide to Fmoc-Cys(DPM)-OH: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Cys(DPM)-OH, or N-α-Fmoc-S-diphenylmethyl-L-cysteine, is a crucial protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS). Its application is particularly significant in the construction of complex peptides and proteins where cysteine residues are required. The diphenylmethyl (Dpm) protecting group on the sulfhydryl side chain of cysteine offers distinct advantages in terms of stability and prevention of side reactions, making it a valuable tool for researchers in biochemistry and pharmaceutical development.

Core Properties of this compound

The fundamental properties of this compound are summarized below, providing essential data for its use in peptide synthesis workflows.

| Property | Value | Citations |

| CAS Number | 247595-29-5 | [1][2] |

| Molecular Weight | 509.62 g/mol | [1][3] |

| Molecular Formula | C₃₁H₂₇NO₄S | [1] |

| Appearance | Powder | [4] |

| Application | Peptide Synthesis | [4] |

| Functional Group | Thiol | [4] |

Application in Solid-Phase Peptide Synthesis

This compound serves as a valuable alternative to other protected cysteine derivatives, such as Fmoc-Cys(Trt)-OH, in Fmoc-based solid-phase peptide synthesis. The Dpm group provides enhanced stability under mildly acidic conditions, which allows for the selective removal of other acid-labile protecting groups, like Mmt, without premature deprotection of the cysteine side chain. This feature is particularly advantageous in the regioselective synthesis of peptides with multiple disulfide bridges.[1]

A notable benefit of using this compound is the reduced risk of racemization during the carboxyl activation and coupling steps compared to Fmoc-Cys(Trt)-OH.[1] This is a critical factor in maintaining the chiral integrity of the synthesized peptide.

Experimental Protocols

The following sections outline the key experimental steps involving this compound in a typical Fmoc SPPS workflow.

Coupling of this compound

The incorporation of the this compound residue into a growing peptide chain on a solid support follows standard Fmoc SPPS coupling protocols. While various coupling reagents can be used, methods that minimize racemization are recommended.

Recommended Coupling Method (General Protocol):

-

Resin Preparation: The solid support with the N-terminally deprotected peptide chain is washed thoroughly with a suitable solvent, typically N,N-dimethylformamide (DMF).

-

Activation: The this compound is pre-activated by dissolving it in DMF with a coupling reagent and an additive. A common combination is N,N'-diisopropylcarbodiimide (DIC) and OxymaPure.

-

Coupling: The activated this compound solution is added to the resin, and the mixture is agitated at room temperature to allow the coupling reaction to proceed to completion. The reaction time can vary depending on the specific sequence and coupling reagents used.

-

Washing: Following the coupling step, the resin is washed extensively with DMF to remove any unreacted reagents and byproducts.

Deprotection of the Dpm Group

The diphenylmethyl (Dpm) protecting group is stable to the piperidine solutions used for the removal of the N-terminal Fmoc group during peptide chain elongation. The Dpm group is cleaved from the cysteine side chain using a strong acid treatment, typically during the final cleavage of the peptide from the resin.

Cleavage and Deprotection Protocol:

-

Resin Preparation: The fully synthesized peptidyl-resin is washed with a solvent such as dichloromethane (DCM) and dried.

-

Cleavage Cocktail Preparation: A cleavage cocktail containing a high concentration of trifluoroacetic acid (TFA) is prepared. A typical mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.

-

Cleavage and Deprotection: The peptidyl-resin is treated with the cleavage cocktail for 1-3 hours at room temperature.[5] This step simultaneously cleaves the peptide from the solid support and removes the Dpm group along with other acid-labile side-chain protecting groups.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the incorporation and deprotection of a Cys(Dpm) residue in a standard Fmoc solid-phase peptide synthesis cycle.

Caption: Workflow for this compound in Peptide Synthesis.

Signaling Pathways

It is important to note that this compound is a synthetic building block for chemical synthesis and is not directly involved in biological signaling pathways. Peptides synthesized using this compound, however, may be designed to interact with and modulate various signaling pathways in biological systems, which is a core aspect of drug discovery and development.[6][7] The use of this compound enables the precise synthesis of such peptides for biological investigation.

References

An In-depth Technical Guide to the Core Features of S-diphenylmethyl-L-cysteine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-diphenylmethyl-L-cysteine is a pivotal molecular entity in the landscape of medicinal chemistry and drug development. The diphenylmethyl (Dpm) group, serving as a protective shield for the thiol functional group of cysteine, facilitates its strategic incorporation into complex peptide structures and acts as a scaffold for the synthesis of novel therapeutic agents. While the primary application of S-diphenylmethyl-L-cysteine has historically been in peptide synthesis, the broader family of S-substituted cysteine derivatives has demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This technical guide delves into the core features of S-diphenylmethyl-L-cysteine derivatives, exploring their synthesis, and, by extension through structurally related analogs, their potential biological activities and mechanisms of action. This document aims to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the cysteine scaffold.

Introduction

L-cysteine, a semi-essential proteinogenic amino acid, is distinguished by its nucleophilic thiol (-SH) group. This functional group is highly reactive and participates in a multitude of biological processes, including disulfide bond formation critical for protein structure, metal ion coordination, and redox reactions. The inherent reactivity of the thiol group, however, presents a challenge in chemical synthesis, necessitating the use of protecting groups. The S-diphenylmethyl (Dpm) group is a prominent choice for thiol protection due to its stability under various reaction conditions and its lability under specific acidic conditions, making it particularly suitable for solid-phase peptide synthesis (SPPS)[].

Beyond its role as a protected amino acid, the S-diphenylmethyl-L-cysteine scaffold serves as a valuable starting point for the synthesis of diverse derivatives with potential therapeutic applications. While direct biological data on a wide range of S-diphenylmethyl-L-cysteine derivatives is emerging, the extensive research on analogous S-substituted cysteine derivatives provides compelling evidence for their potential as bioactive molecules. This guide will synthesize the available information on S-diphenylmethyl-L-cysteine and draw parallels with closely related compounds to illuminate its potential in drug discovery.

Synthesis of S-diphenylmethyl-L-cysteine Derivatives

The foundational S-diphenylmethyl-L-cysteine is typically synthesized by the reaction of L-cysteine with diphenylmethyl chloride or diphenylmethanol under acidic conditions[]. This straightforward procedure provides a stable, crystalline compound that can be readily incorporated into further synthetic schemes.

Derivatization of S-diphenylmethyl-L-cysteine can be achieved through modifications at the amino and carboxyl termini. Standard peptide coupling chemistries can be employed to extend the peptide chain, while esterification or amidation of the carboxylic acid can be used to generate a variety of small molecule derivatives.

Biological Activities of S-substituted L-cysteine Derivatives

While specific quantitative data for a broad range of S-diphenylmethyl-L-cysteine derivatives is not extensively available in the public domain, the biological activities of structurally similar S-substituted cysteine analogs provide a strong rationale for their investigation. The following sections summarize the key therapeutic areas where these compounds have shown promise.

Anticancer Activity

Several S-substituted cysteine derivatives have demonstrated significant anticancer properties. For instance, S-allyl-L-cysteine (SAC), a component of aged garlic extract, has been shown to inhibit the proliferation of various cancer cell lines, including bladder cancer[2]. A cyclic dipeptide containing S-benzyl-cysteine has also been reported to enhance the efficacy of the anticancer drug 5-fluorouracil[3][4]. The proposed mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest[2].

Table 1: Anticancer Activity of Selected S-substituted Cysteine Derivatives

| Compound | Cancer Cell Line | Activity | IC50 Value | Reference |

| S-allyl-L-cysteine (SAC) | T24 (Bladder Cancer) | Inhibition of proliferation | 52.98 mM | [2] |

| S-allyl-L-cysteine (SAC) | T24R2 (Cisplatin-resistant Bladder Cancer) | Inhibition of proliferation | 19.87 mM | [2] |

| cyclo-(Leu-S-Bzl-Cys) with 5-fluorouracil | HCT116 (Colon Cancer) | Enhanced anticancer activity | 6.7 ± 1.2 µM | [4] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. S-substituted cysteine derivatives have been investigated for their anti-inflammatory potential. For example, S-1-propenylcysteine (S1PC) has been shown to inhibit the production of the pro-inflammatory cytokine IL-6 by inducing the degradation of the adaptor protein MyD88, a key component of the Toll-like receptor (TLR) signaling pathway. N-acetylcysteine (NAC) is another well-known cysteine derivative with established anti-inflammatory properties, partly through the inhibition of NF-κB activation.

Neuroprotective Effects

The central nervous system (CNS) is particularly vulnerable to oxidative stress and inflammation. Cysteine derivatives that can cross the blood-brain barrier are of significant interest for the treatment of neurodegenerative diseases[5][6]. S-allyl-L-cysteine (SAC) and its derivatives, such as S-ethyl-L-cysteine (SEC) and S-propyl-L-cysteine (SPC), have demonstrated neuroprotective effects against endoplasmic reticulum stress-induced neurotoxicity[6][7][8][9]. The proposed mechanisms include antioxidant activity and modulation of intracellular signaling pathways[7][9].

Mechanisms of Action: Key Signaling Pathways

The biological effects of S-substituted cysteine derivatives are often mediated through the modulation of critical intracellular signaling pathways. Two pathways that are frequently implicated are the AKT/NF-κB and the Nrf2/HO-1 pathways.

The AKT/NF-κB Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and growth. Downstream of AKT, the transcription factor NF-κB plays a crucial role in the inflammatory response and cell survival. Aberrant activation of this pathway is common in cancer and inflammatory diseases. Some S-substituted cysteine derivatives are thought to exert their therapeutic effects by inhibiting this pathway, thereby promoting apoptosis in cancer cells and reducing inflammation.

Caption: The AKT/NF-κB signaling pathway and a potential point of inhibition by S-cysteine derivatives.

The Nrf2/HO-1 Antioxidant Response Pathway

The Nrf2/HO-1 pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, including heme oxygenase-1 (HO-1). Many S-substituted cysteine derivatives, owing to their antioxidant properties, are believed to activate this protective pathway.

Caption: The Nrf2/HO-1 antioxidant response pathway and a potential mechanism of action for S-cysteine derivatives.

Experimental Protocols

The evaluation of the biological activity of S-diphenylmethyl-L-cysteine derivatives typically involves a battery of in vitro assays. Below are detailed methodologies for two fundamental experiments.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram

Caption: A simplified workflow for the MTT cell viability assay.

Methodology

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the S-diphenylmethyl-L-cysteine derivative in cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated control wells.

-

MTT Addition: Following the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the compound concentration.

Western Blotting for Protein Expression

Western blotting is a technique used to detect specific proteins in a sample of tissue or cell extract. It is commonly used to analyze changes in the expression levels of proteins involved in signaling pathways.

Methodology

-

Protein Extraction: Treat cells with the S-diphenylmethyl-L-cysteine derivative for the desired time. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-AKT, NF-κB, Nrf2, HO-1, or a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Conclusion and Future Directions

S-diphenylmethyl-L-cysteine and its derivatives represent a promising class of compounds with significant potential in drug discovery. While their primary established role is in peptide synthesis, the demonstrated biological activities of structurally related S-substituted cysteine analogs in areas such as oncology, inflammation, and neuroprotection provide a strong impetus for further investigation. The core S-diphenylmethyl-L-cysteine scaffold offers a versatile platform for the design and synthesis of novel therapeutic agents.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of S-diphenylmethyl-L-cysteine derivatives to establish clear structure-activity relationships. Quantitative assessment of their efficacy in various disease models, coupled with detailed mechanistic studies to elucidate their interactions with key signaling pathways, will be crucial for advancing these compounds towards clinical development. The insights gained from such studies will undoubtedly pave the way for the development of novel and effective therapies for a range of human diseases.

References

- 2. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S-Benzyl cysteine based cyclic dipeptide super hydrogelator: Enhancing efficacy of an anticancer drug via sustainable release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amino acid transporters in neurological disorders and neuroprotective effects of cysteine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective effect of S-allyl-l-cysteine derivatives against endoplasmic reticulum stress-induced cytotoxicity is independent of calpain inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scienceopen.com [scienceopen.com]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, whether for basic research, therapeutic development, or diagnostic applications, demands a meticulous and controlled approach. At the heart of modern solid-phase peptide synthesis (SPPS) lies the strategic use of protecting groups to ensure the sequential and unambiguous assembly of amino acids. Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has risen to prominence, becoming the linchpin of a robust and versatile methodology. This technical guide delves into the core principles of Fmoc chemistry, providing detailed experimental protocols, quantitative data, and a thorough examination of the associated chemical pathways and potential challenges.

The Principle of Orthogonal Protection in Fmoc-Based SPPS

The widespread adoption of the Fmoc group is primarily due to its central role in an orthogonal protection strategy . In peptide synthesis, "orthogonality" refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, without affecting other protecting groups.

In Fmoc-based SPPS, this principle is elegantly applied:

-

α-Amino Group Protection: The temporary Fmoc group is used to protect the α-amino group of the incoming amino acid. This group is labile to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Side-Chain Protection: The reactive side chains of amino acids are protected by groups that are stable to the mild basic conditions used for Fmoc removal but are readily cleaved by strong acids, such as trifluoroacetic acid (TFA).

-

Linker to Solid Support: The peptide is anchored to the solid support via a linker that is also stable to the Fmoc deprotection conditions but is cleaved by strong acid.

This orthogonal scheme allows for the selective deprotection of the α-amino group at each cycle of amino acid addition, while the side-chain protecting groups and the resin linkage remain intact until the final acidolytic cleavage step.

The Chemistry of the Fmoc Group: Protection and Deprotection

The utility of the Fmoc group is rooted in its unique chemical structure and reactivity.

Mechanism of Fmoc Protection

The Fmoc group is typically introduced onto the α-amino group of an amino acid using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A secondary amine, most commonly piperidine, acts as a base to abstract the acidic proton on the fluorenyl ring system. This initiates an elimination cascade, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine on the peptide chain. The piperidine then acts as a nucleophile, scavenging the electrophilic DBF to form a stable adduct, which drives the reaction to completion.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in Fmoc-based SPPS.

Protocol for Fmoc Protection of an Amino Acid

This protocol describes a general procedure for the N-Fmoc protection of a free amino acid.

Materials:

-

Amino acid

-

Fmoc-OSu (1.05 equivalents)

-

Sodium bicarbonate (2 equivalents)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Hexane

Procedure:

-

Dissolve the amino acid in a 10% solution of sodium bicarbonate in water.

-

In a separate flask, dissolve Fmoc-OSu in dioxane.

-

Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

-

Allow the reaction to proceed for 4-16 hours, monitoring by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and N-hydroxysuccinimide.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the Fmoc-protected amino acid with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure.

-

Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure Fmoc-amino acid.[1]

A Standard Fmoc-SPPS Cycle

The following protocol outlines a single cycle of amino acid addition in manual Fmoc-SPPS.

Materials:

-

Peptide-resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Fmoc-amino acid (3-5 equivalents relative to resin loading)

-

Coupling reagents (e.g., HBTU/HOBt or HATU) (3-5 equivalents)

-

Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection (Initial): Drain the DMF and add the deprotection solution. Agitate for 1-3 minutes.

-

Wash: Drain the deprotection solution and wash the resin with DMF (3 times).

-

Fmoc Deprotection (Main): Add a fresh portion of the deprotection solution and agitate for 10-15 minutes.

-

Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3 times) followed by DCM (3 times) to remove all traces of piperidine.

-

Monitoring (Qualitative): Perform a Kaiser test (ninhydrin test) to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.[2][3]

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid by dissolving it with the coupling reagents and DIPEA in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring (Qualitative): Perform a Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.

-

Wash: Drain the coupling solution and wash the resin with DMF (3 times).

The resin is now ready for the next cycle of deprotection and coupling.

Monitoring the SPPS Cycle

Kaiser (Ninhydrin) Test: This is a qualitative colorimetric test to detect free primary amines.[2][3]

-

Reagents:

-

Reagent A: 5% (w/v) ninhydrin in ethanol.

-

Reagent B: 80% (w/v) phenol in ethanol.

-

Reagent C: 2% (v/v) of 0.001 M KCN in pyridine.

-

-

Procedure:

-

Take a small sample of resin beads (10-15) in a small test tube.

-

Add 2-3 drops of each reagent.

-

Heat the tube at 100-110°C for 5 minutes.

-

Interpretation:

-

Blue beads: Positive result (free primary amine present).

-

Colorless/Yellow beads: Negative result (no free primary amine).

-

-

Note: The Kaiser test does not work for N-terminal proline residues (a secondary amine). In this case, a chloranil test or isatin test can be used.[3]

UV Monitoring of Fmoc Deprotection: The deprotection of the Fmoc group can be monitored in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the drained deprotection solution at approximately 301-304 nm.[4][5] This allows for a quantitative assessment of the reaction's completion and can be used to identify difficult couplings in automated synthesizers.[4][6]

Cleavage and Deprotection of the Peptide from the Resin

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail.

Cleavage Cocktail Composition: The composition of the cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues.

| Reagent Name | Composition (v/v/w) | Target Residues and Purpose |

| Reagent K | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5) | A general and robust cocktail for peptides containing sensitive residues like Trp, Met, Cys, and Tyr. The scavengers protect against reactive cationic species.[7] |

| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / Dimethylsulfide / Ammonium Iodide (81 : 5 : 5 : 2.5 : 3 : 2 : 1.5%) | Specifically designed to minimize the oxidation of methionine residues.[8] |

| TFA/TIS/Water | TFA / Triisopropylsilane (TIS) / Water (95 : 2.5 : 2.5) | A common cocktail for peptides without highly sensitive residues. TIS is an efficient scavenger for trityl cations. |

General Cleavage Protocol:

-

Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the appropriate cleavage cocktail to the resin in a reaction vessel (typically 10 mL per gram of resin).

-

Stir or agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether multiple times.

-

Dry the crude peptide pellet under vacuum.

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data on Fmoc Deprotection

The efficiency of Fmoc deprotection is influenced by the base concentration, reaction time, and the specific amino acid sequence.

| Deprotection Reagent | Concentration (% v/v in DMF) | Time (minutes) | Extent of Deprotection (%) | Notes | Reference(s) |

| Piperidine | 1 | 5 | ~50 | Inefficient for complete deprotection. | [9] |

| Piperidine | 2 | 5 | ~88 | Still may not be sufficient for complete removal. | [9] |

| Piperidine | 5 | 3 | >99 | Generally effective for complete deprotection. | [9][10] |

| Piperidine | 20 | 3 | >99 | Standard and widely used concentration. | [10] |

| Piperazine/DBU | 5% (w/v) / 2% (v/v) | 1-5 | High | Rapid deprotection, reduces side reactions. | [11] |

| 4-Methylpiperidine | 20 | 10 | High | Comparable efficiency to piperidine. | [9] |

Common Side Reactions and Mitigation Strategies

Despite its robustness, Fmoc chemistry is not without potential side reactions that can impact the yield and purity of the final peptide.

Aspartimide Formation

This is a significant side reaction, particularly in sequences containing aspartic acid followed by a small amino acid like glycine (Asp-Gly). The backbone amide nitrogen attacks the side-chain ester of the aspartic acid, forming a five-membered succinimide ring (aspartimide). This can lead to a mixture of α- and β-peptides and racemization.[12][13]

Diketopiperazine (DKP) Formation

This side reaction occurs at the dipeptide stage, where the N-terminal amino group of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This is particularly problematic when proline is the second amino acid.[14][15]

Racemization

Racemization, or the loss of stereochemical integrity at the α-carbon, can occur during the activation and coupling of amino acids. Cysteine and histidine are particularly susceptible.[16][17][18] The mechanism often involves the formation of a symmetric intermediate, like an oxazolone, which can be deprotonated and reprotonated to give a mixture of L- and D-isomers.

Mitigation Strategies for Common Side Reactions

| Side Reaction | Mitigation Strategies |

| Aspartimide Formation | - Use of side-chain protecting groups that provide steric hindrance, such as 3-methylpent-3-yl ester (OMpe) or 2,4-dimethoxybenzyl (DMB).[19] - Addition of an acidic additive like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution.[16] - Use of milder deprotection bases like piperazine instead of piperidine.[16] - Employing backbone protection on the preceding amino acid with groups like 2-hydroxy-4-methoxybenzyl (Hmb).[17] |

| Diketopiperazine (DKP) Formation | - Use of a 2-chlorotrityl chloride resin, which is more sterically hindered.[20] - Coupling of a pre-formed dipeptide instead of two single amino acids. - Using milder deprotection conditions.[14] |

| Racemization | - Use of coupling reagents that suppress racemization, such as COMU or DEPBT, especially for sensitive residues.[21] - Employing a less basic tertiary amine like 2,4,6-collidine instead of DIPEA, particularly for cysteine.[16][18] - Lowering the coupling temperature, especially when using microwave-assisted synthesis.[16] - Addition of racemization suppressants like HOBt or its derivatives to the coupling reaction.[17] |

Conclusion

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis. Its unique base-lability enables a mild and orthogonal protection strategy that has facilitated the routine synthesis of complex and sensitive peptides. The amenability of Fmoc chemistry to automation has further revolutionized the field, making custom peptides readily accessible for a vast array of applications in research, diagnostics, and therapeutics. A thorough understanding of the underlying chemical principles, detailed experimental protocols, and potential side reactions is paramount for researchers, scientists, and drug development professionals to harness the full potential of this powerful synthetic methodology.

References

- 1. tandfonline.com [tandfonline.com]

- 2. americanpeptidesociety.org [americanpeptidesociety.org]

- 3. peptide.com [peptide.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. media.iris-biotech.de [media.iris-biotech.de]

- 14. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. peptide.com [peptide.com]

- 18. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

- 21. luxembourg-bio.com [luxembourg-bio.com]

Thiol Protection with Diphenylmethyl (Dpm) in Cysteine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful peptide synthesis. For cysteine, with its reactive thiol side chain, effective and reliable protection is paramount to prevent undesired side reactions such as oxidation and disulfide scrambling. The diphenylmethyl (Dpm) group has emerged as a valuable tool for the S-protection of cysteine, offering a unique stability profile that is particularly advantageous in modern solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the application of the Dpm protecting group in cysteine derivatives, including its properties, experimental protocols for its introduction and cleavage, and a quantitative comparison with other common thiol protecting groups.

The Diphenylmethyl (Dpm) Protecting Group: Properties and Advantages

The Dpm group, also known as the benzhydryl (Bzh) group, is an acid-labile protecting group for the thiol functionality of cysteine. Its stability profile positions it between the highly acid-labile groups like trityl (Trt) and 4-methoxytrityl (Mmt), and the more robust groups that require strong acids like HF for cleavage.

Key Properties:

-

Acid Lability: The Dpm group is stable to low concentrations of trifluoroacetic acid (TFA) (e.g., 1-3%), which are often used for the removal of Mmt groups. However, it can be efficiently cleaved with higher concentrations of TFA (typically 90-95%) in the presence of scavengers.[1]

-

Orthogonality: Its differential acid stability allows for an orthogonal protection strategy in combination with other protecting groups. For instance, the Mmt group can be selectively removed in the presence of Dpm, enabling regioselective disulfide bond formation.[2]

-

Reduced Racemization: A significant advantage of the Dpm group is its ability to suppress the racemization of the cysteine residue during peptide coupling, a common side reaction observed with other protecting groups, particularly Trt.[3] This is a critical factor for the synthesis of high-purity peptides.

-

Compatibility: Fmoc-Cys(Dpm)-OH is a commercially available building block that is fully compatible with standard Fmoc-based SPPS protocols.[4]

Quantitative Data Presentation

The choice of a protecting group is often guided by quantitative metrics of its performance. The following tables summarize key data regarding the Dpm group in comparison to other commonly used thiol protecting groups.

Table 1: Acid Stability of Thiol Protecting Groups

| Protecting Group | Cleavage Conditions | Stability to 1-3% TFA in DCM |

| Dpm | 90-95% TFA | Stable |

| Trt (Trityl) | 5-10% TFA in DCM | Slowly cleaved |

| Mmt (4-Methoxytrityl) | 1-2% TFA in DCM | Labile |

| Acm (Acetamidomethyl) | Iodine, Hg(II), Ag(I) | Stable |

| tBu (tert-Butyl) | Strong acids (e.g., HF) | Stable |

Table 2: Cysteine Racemization with Different Thiol Protecting Groups during Fmoc SPPS

| Protecting Group | Coupling Conditions | Racemization (%) | Reference |

| Dpm | HCTU/6-Cl-HOBt/DIEA (25°C) | 1.2 | [3] |

| Trt (Trityl) | HCTU/6-Cl-HOBt/DIEA (25°C) | 8.0 | [3] |

| Bzl (Benzyl) | Not specified | 5.3 | [5] |

| Thp (Tetrahydropyranyl) | DIPCDI/Oxyma Pure | 0.74 | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound building block and its use in solid-phase peptide synthesis, including the final deprotection step.

Synthesis of N-α-Fmoc-S-diphenylmethyl-L-cysteine (this compound)

While this compound is commercially available, its synthesis can be achieved through a two-step process involving the S-alkylation of L-cysteine followed by N-protection with the Fmoc group.

Step 1: Synthesis of S-diphenylmethyl-L-cysteine

-

Dissolve L-cysteine: Dissolve L-cysteine (1 equivalent) in a suitable solvent such as a mixture of water and a miscible organic solvent (e.g., acetone).

-

Add Base: Add a base (e.g., potassium carbonate, 2 equivalents) to the solution to deprotonate the thiol group.

-

Add Diphenylmethyl Chloride: Slowly add diphenylmethyl chloride (1.1 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield S-diphenylmethyl-L-cysteine.

Step 2: N-α-Fmoc Protection

-

Dissolve S-diphenylmethyl-L-cysteine: Suspend S-diphenylmethyl-L-cysteine (1 equivalent) in a mixture of acetone and water.

-

Add Base: Add a base (e.g., sodium bicarbonate, 2-3 equivalents) to the suspension.

-

Add Fmoc-OSu: Slowly add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) (1.1 equivalents) in acetone to the reaction mixture.

-

Reaction: Stir the mixture at room temperature overnight.

-

Work-up: Remove the acetone under reduced pressure. Dilute the aqueous solution with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

-

Acidification: Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the this compound.

-

Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or flash chromatography to yield pure this compound.

Solid-Phase Peptide Synthesis (SPPS) using this compound

The incorporation of this compound into a peptide sequence follows standard Fmoc-SPPS protocols.

-

Resin Swelling: Swell the desired solid support (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain using a 20% solution of piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove piperidine and by-products.

-

Amino Acid Coupling:

-

Pre-activate this compound (or another Fmoc-protected amino acid) using a coupling reagent such as HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for the recommended time (typically 1-2 hours).

-

-

Washing: Wash the resin with DMF to remove excess reagents and by-products.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection of the Dpm Group

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the Dpm group.

-

Resin Preparation: After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail for Dpm cleavage is:

-

95% Trifluoroacetic acid (TFA)

-

2.5% Triisopropylsilane (TIS) (as a scavenger for the Dpm cation)

-

2.5% Water

-

Note: For peptides containing other sensitive residues like methionine or tryptophan, additional scavengers such as 1,2-ethanedithiol (EDT) may be required.

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

-

Gently agitate the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

-

Isolation:

-

Centrifuge the ether suspension to pellet the peptide.

-

Decant the ether and wash the peptide pellet with fresh cold ether to remove residual scavengers and cleavage by-products.

-

Dry the peptide pellet under vacuum.

-

-

Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Chemical Reaction Diagrams

Caption: Chemical pathways for Dpm protection and deprotection of cysteine.

Experimental Workflow Diagrams

Caption: General workflow for SPPS incorporating this compound.

Conclusion

The diphenylmethyl (Dpm) group is a robust and versatile protecting group for the thiol side chain of cysteine in peptide synthesis. Its well-balanced acid lability allows for orthogonal strategies, while its ability to significantly reduce racemization makes it a superior choice over more traditional protecting groups like trityl in many applications. The detailed protocols and comparative data presented in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize Dpm protection in the synthesis of complex cysteine-containing peptides, ultimately contributing to the advancement of peptide-based therapeutics and research.

References

- 1. Synthesis of N alpha-Fmoc protected derivatives of S-(2,3-dihydroxypropyl)-cysteine and their application in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. moodle2.units.it [moodle2.units.it]

- 5. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

Methodological & Application

Application Notes and Protocols for Fmoc-Cys(Dpm)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-α-Fmoc-S-diphenylmethyl-L-cysteine (Fmoc-Cys(Dpm)-OH) in solid-phase peptide synthesis (SPPS). This guide covers its advantages, key applications, and detailed protocols for its use, particularly in the synthesis of complex peptides with multiple disulfide bonds.

Introduction

The synthesis of cysteine-containing peptides is a critical area of research in drug discovery and development, as disulfide bridges are essential for the structural integrity and biological activity of many peptides and proteins. The choice of the thiol-protecting group for cysteine is a crucial decision in the design of a successful synthesis strategy. This compound has emerged as a valuable building block in Fmoc-SPPS, offering distinct advantages over other commonly used protected cysteine derivatives, such as Fmoc-Cys(Trt)-OH.

The diphenylmethyl (Dpm) protecting group provides a unique level of acid lability, which allows for its use in orthogonal protection schemes, enabling the regioselective formation of multiple disulfide bonds within a single peptide. This capability is particularly important for the synthesis of complex bicyclic peptides, such as conotoxins, which are of significant interest as therapeutic agents.

Advantages of this compound

-

Reduced Racemization: One of the significant challenges in the synthesis of cysteine-containing peptides is the high susceptibility of cysteine residues to racemization during coupling reactions. The Dpm group has been shown to significantly reduce the extent of racemization compared to the more commonly used trityl (Trt) group, especially under standard activation conditions.[1]

-